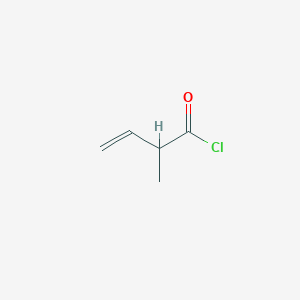

2-Methylbut-3-enoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylbut-3-enoyl chloride is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

In medicinal chemistry, 2-methylbut-3-enoyl chloride has been utilized as an intermediate in the synthesis of various bioactive compounds. Notably, it has been involved in the development of factor Xa inhibitors, which are crucial for anticoagulant therapies. For example, studies have shown that derivatives of this compound can play a role in inhibiting factor Xa, thereby contributing to potential treatments for thrombotic conditions .

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in chromatographic techniques. It can be analyzed using high-performance liquid chromatography (HPLC), where it serves as a standard for method validation and impurity profiling. The compound's structural properties allow for effective separation and identification during analytical procedures .

Case Study 1: Synthesis of Amides

A recent study demonstrated the use of this compound in synthesizing amides from various amines. The reaction showed high yields and selectivity, making it a preferred method for generating amide bonds in complex organic molecules.

Case Study 2: Factor Xa Inhibitors

Research involving this compound highlighted its role as an intermediate in synthesizing novel factor Xa inhibitors. The resulting compounds exhibited significant anticoagulant activity in vitro, indicating their potential for therapeutic applications .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alcohols, water) to form amides, esters, or carboxylic acids.

Example Reaction with Amines

2-Methylbut-3-enoyl chloride reacts with primary amines (e.g., methylamine) under mild conditions (0–25°C, inert atmosphere) to yield substituted acrylamides:

C5H7ClO+CH3NH2→C5H7NHCOCH2CH(CH3)+HCl

Key Data

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Water | 2-Methylbut-3-enoic acid | 85–92 | RT, aqueous base |

| Methanol | Methyl 2-methylbut-3-enoate | 78 | 0°C, pyridine |

| Ammonia | 2-Methylbut-3-enamide | 90 | −20°C, THF |

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions with soft nucleophiles (e.g., organocuprates, amines).

Reaction with Gilman Reagents

Organocuprates (e.g., Me₂CuLi) add to the β-carbon, forming ketones after hydrolysis:

C5H7ClO+Me2CuLi→C5H7COMe+LiCl+Cu

Kinetic Insights

-

Rate acceleration in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state .

-

Steric hindrance from the methyl group reduces reactivity compared to non-substituted analogs .

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene), forming six-membered rings.

Representative Cycloaddition

C5H7ClO+C4H6→C9H11ClO2

Computational Analysis

-

DFT studies show a stepwise mechanism with a zwitterionic intermediate (ΔG‡ = 14.8 kcal/mol) .

-

s-cis conformation of the acyl chloride is energetically favored (ΔG = −1.3 kcal/mol) .

Hydrolysis and Stability

Hydrolysis proceeds via acid- or base-catalyzed mechanisms, producing 2-methylbut-3-enoic acid:

C5H7ClO+H2O→C5H8O2+HCl

Stability Profile

-

Degrades rapidly in humid environments (t₁/₂ = 2–4 hrs at 25°C) .

-

Storage requires anhydrous conditions (−20°C, argon atmosphere) .

Reduction and Oxidation

-

Reduction with LiAlH₄ yields 2-methylbut-3-en-1-ol.

-

Oxidation with KMnO₄ cleaves the double bond, forming acetic acid and acetone derivatives.

Polymerization

Radical-initiated polymerization produces polyacrylates with pendant methyl groups, used in specialty coatings.

Initiator Systems

| Initiator | Temperature (°C) | Polymer Mn (g/mol) |

|---|---|---|

| AIBN | 70 | 15,000–20,000 |

| BPO | 90 | 10,000–12,000 |

Propiedades

Número CAS |

24560-24-5 |

|---|---|

Fórmula molecular |

C5H7ClO |

Peso molecular |

118.56 g/mol |

Nombre IUPAC |

2-methylbut-3-enoyl chloride |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3-4H,1H2,2H3 |

Clave InChI |

DFGOMBKDJQTHJN-UHFFFAOYSA-N |

SMILES |

CC(C=C)C(=O)Cl |

SMILES canónico |

CC(C=C)C(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.